molecular formula C22H15ClN2O5 B11689444 2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11689444
M. Wt: 422.8 g/mol
InChI Key: OAASFLBFRZAVEU-BOPFTXTBSA-N
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Description

2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzoic acid, a furan ring, and a pyrazolidinone moiety

Preparation Methods

The synthesis of 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chlorinated benzoic acid derivative, followed by the introduction of the furan ring and the pyrazolidinone moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.

    Reduction: The pyrazolidinone moiety can be reduced to form pyrazolidine derivatives.

    Substitution: The chlorine atom on the benzoic acid can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other chlorinated benzoic acids, furan derivatives, and pyrazolidinone compounds. What sets this compound apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-CHLORO-5-METHYLBENZOIC ACID
  • 5-(4-METHYLPHENYL)FURAN-2-CARBOXYLIC ACID
  • 1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDINE

This detailed overview provides a comprehensive understanding of 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H15ClN2O5/c1-12-2-5-14(6-3-12)25-21(27)17(20(26)24-25)11-15-7-9-19(30-15)13-4-8-18(23)16(10-13)22(28)29/h2-11H,1H3,(H,24,26)(H,28,29)/b17-11-

InChI Key

OAASFLBFRZAVEU-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2

Origin of Product

United States

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